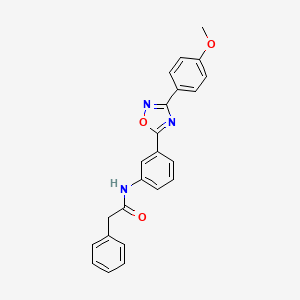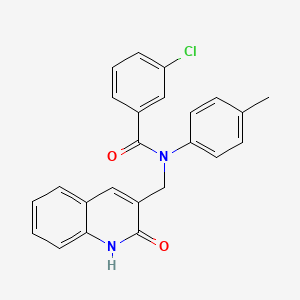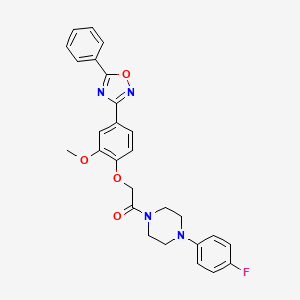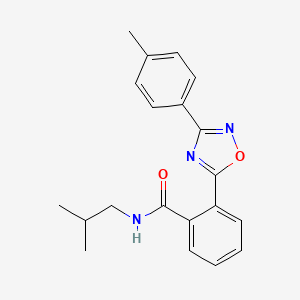
2-bromo-N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-bromo-N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a carboxamide derived from benzoic acid, a cyclohexyl group, which is a cyclic hydrocarbon, and a 2-hydroxyquinoline group, which is a derivative of quinoline .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzamide and 2-hydroxyquinoline groups would likely contribute to the compound’s polarity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, benzamides and quinolines are known to participate in a variety of chemical reactions. For example, benzamides can undergo reactions with various reagents to form other amides or amines .Mécanisme D'action
The mechanism of action of 2-bromo-N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide involves the inhibition of various enzymes and pathways that are involved in the progression of diseases such as cancer and inflammation. This compound has been found to inhibit the activity of various kinases and transcription factors that are involved in the regulation of cell growth and proliferation. It also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, thereby inhibiting their growth and proliferation. It also exhibits anti-inflammatory and antioxidant effects, which can be useful in the treatment of various diseases such as arthritis and cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-bromo-N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide in lab experiments include its potent antitumor activity, anti-inflammatory and antioxidant properties, and its ability to inhibit various enzymes and pathways that are involved in the progression of diseases. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy.
Orientations Futures
There are several future directions for the study of 2-bromo-N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide. One potential direction is the development of novel drug formulations that can improve its bioavailability and efficacy. Another direction is the study of its potential applications in other fields such as agriculture and environmental science. Finally, further studies are needed to determine its safety and efficacy in human clinical trials.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been extensively studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further studies are needed to determine its safety and efficacy in human clinical trials and to explore its potential applications in other fields.
Méthodes De Synthèse
The synthesis of 2-bromo-N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide involves the reaction of 2-bromo-4'-methylacetanilide with N-cyclohexyl-2-hydroxy-3-((2-hydroxyquinolin-3-yl)methyl)propanamide in the presence of a base. The reaction yields the desired compound, which can be purified using various techniques such as column chromatography, recrystallization, and HPLC.
Applications De Recherche Scientifique
2-bromo-N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has been extensively studied for its potential applications in various fields such as medicine, pharmacology, and biochemistry. This compound has been found to exhibit potent antitumor activity, making it a potential candidate for cancer therapy. It has also been studied for its anti-inflammatory and antioxidant properties, which can be useful in the treatment of various diseases such as arthritis and cardiovascular diseases.
Propriétés
IUPAC Name |
2-bromo-N-cyclohexyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23BrN2O2/c24-20-12-6-5-11-19(20)23(28)26(18-9-2-1-3-10-18)15-17-14-16-8-4-7-13-21(16)25-22(17)27/h4-8,11-14,18H,1-3,9-10,15H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBOMZEKYCKUFTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-(5-chloro-2-ethoxybenzenesulfonyl)-N-[3-(1H-imidazol-1-yl)propyl]piperidine-3-carboxamide](/img/structure/B7713558.png)




![N-(5-chloro-2-methoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7713607.png)
